molecular formula C20H17N5O2 B3209417 N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(2-methoxyphenyl)acetamide CAS No. 1058482-71-5

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(2-methoxyphenyl)acetamide

Cat. No. B3209417
CAS RN: 1058482-71-5
M. Wt: 359.4 g/mol
InChI Key: MYDBWAIZSYSHPM-UHFFFAOYSA-N
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Description

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(2-methoxyphenyl)acetamide, commonly known as TPA023, is a chemical compound that belongs to the class of anxiolytic drugs. It was first synthesized in the late 1990s and has been the subject of extensive scientific research due to its potential therapeutic applications.

Scientific Research Applications

Delayed Fluorescence Emitters

The compound has been investigated as a novel rigid electron acceptor for high-efficiency thermally activated delayed fluorescence (TADF) emitters. Specifically, it falls into the category of tris[1,2,4]triazolo[1,3,5]triazine-based acceptors. These emitters exhibit both TADF activity and aggregation-induced emission enhancement (AIEE) characteristics . Researchers have utilized this compound to construct green-emitting solution-processed organic light-emitting diodes (OLEDs) with impressive performance, achieving an external quantum efficiency (EQE) as high as 6.2% .

Antitumor Activities

A series of derivatives based on the [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine scaffold have been synthesized and evaluated for their antitumor properties. These compounds demonstrate potent antiproliferative activities against various cancer cell lines, including A549, Bewo, and MCF-7 cells .

LSD1 Inhibitors

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold, which shares similarities with our compound, has been explored as a template for designing new LSD1 (lysine-specific demethylase 1) inhibitors. Docking studies suggest that interactions between the nitrogen atom in the pyridine ring and specific residues contribute to improved activity .

Medicinal Chemistry Building Blocks

Approaches involving [1,2,4]triazolo[4,3-a]pyrazine-based building blocks have been elaborated for medicinal chemistry. These methods provide efficient access to target derivatives, starting from readily available and cost-effective reagents .

Mechanism of Action

Target of Action

The primary target of this compound is the c-Met kinase . c-Met kinase is a protein that plays a crucial role in cellular growth, survival, and migration. It is often overexpressed in various types of cancer cells, making it a potential target for anti-cancer drugs .

Mode of Action

The compound interacts with its target, the c-Met kinase, by binding to it. This binding inhibits the kinase’s activity, thereby disrupting the signaling pathways it controls . The exact nature of this interaction and the resulting changes are still under investigation.

Biochemical Pathways

The inhibition of c-Met kinase affects several biochemical pathways. Primarily, it disrupts the signaling pathways that control cell growth and survival. This can lead to the death of cancer cells, or apoptosis, and inhibit the growth of tumors .

Pharmacokinetics

It is known that the compound exhibits excellent anti-tumor activity against various cancer cell lines

Result of Action

The result of the compound’s action is the inhibition of tumor growth. By inhibiting c-Met kinase, the compound disrupts the growth and survival of cancer cells. This leads to a decrease in tumor size and potentially the eradication of the tumor .

properties

IUPAC Name

2-(2-methoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c1-27-18-8-3-2-5-15(18)12-20(26)22-16-7-4-6-14(11-16)17-9-10-19-23-21-13-25(19)24-17/h2-11,13H,12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDBWAIZSYSHPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(2-methoxyphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(2-methoxyphenyl)acetamide
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N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(2-methoxyphenyl)acetamide
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N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(2-methoxyphenyl)acetamide
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N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(2-methoxyphenyl)acetamide
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N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(2-methoxyphenyl)acetamide
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N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(2-methoxyphenyl)acetamide

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